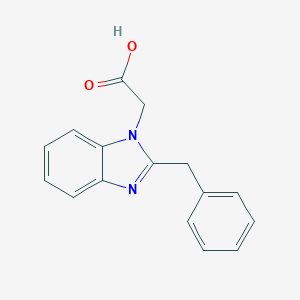

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

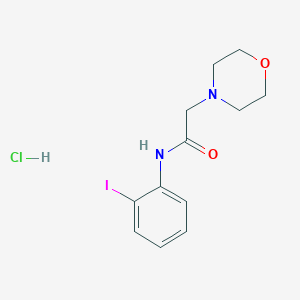

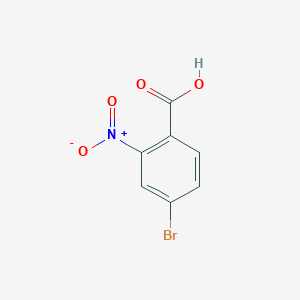

“(2-Benzyl-1H-benzimidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.3 .

Molecular Structure Analysis

The InChI code for “(2-Benzyl-1H-benzimidazol-1-yl)acetic acid” is 1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“(2-Benzyl-1H-benzimidazol-1-yl)acetic acid” is a solid at room temperature .Scientific Research Applications

- Fluorescence Applications Researchers have explored tridentate ligands derived from benzimidazole for developing fluorescence applications. These applications often involve using fluorescent molecules to probe biological processes, detect specific molecules, or study protein interactions.

- The compound has been evaluated for its antimicrobial properties. In particular, it showed good activity against Bacillus subtilis, a common bacterium . Understanding its mechanism of action and potential use as an antimicrobial agent is an ongoing area of research.

- Benzimidazole analogs, including this compound, have demonstrated potent inhibition of various enzymes. These enzymes play crucial roles in metabolic pathways, making them potential targets for drug development . For instance, benzimidazoles have been investigated as antidiabetic, anticancer, and antiparasitic agents.

Antimicrobial Activity

Enzyme Inhibition

Redox Activity

Safety and Hazards

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological properties . For example, 2-aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

Biochemical Pathways

Benzimidazole derivatives are known to have high affinity towards a variety of enzymes and protein receptors, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 2663 , which could influence its pharmacokinetic properties.

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities .

Action Environment

It is known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQSPVGSEYRMNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347507 |

Source

|

| Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

152342-26-2 |

Source

|

| Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

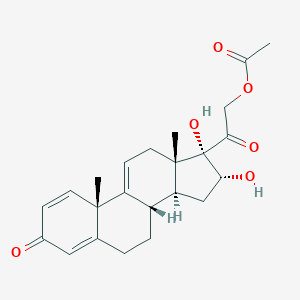

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

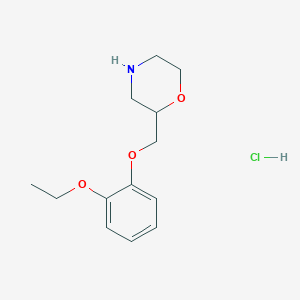

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)